

MEGA-9 Detergent: A Technical Guide for Biochemical Applications

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Compound of Interest

Compound Name: MEGA-9

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MEGA-9, also known as N-Nonanoyl-N-methylglucamine, is a non-ionic detergent widely employed in biochemical and life sciences research.^{[1][2]} Its utility is particularly pronounced in the study of membrane proteins, which are notoriously challenging to extract and purify while maintaining their native structure and function.^{[1][2]} This technical guide provides a comprehensive overview of **MEGA-9**, including its physicochemical properties, detailed experimental protocols for its use in membrane protein solubilization and purification, and its applications in various biochemical assays.

Physicochemical Properties of MEGA-9

MEGA-9 is a glucamide detergent that is valued for its non-denaturing properties and its relatively high critical micelle concentration (CMC), which facilitates its removal from protein preparations via dialysis.^{[1][2]} As a non-ionic detergent, it is effective at disrupting lipid-lipid and lipid-protein interactions, while generally preserving protein-protein interactions and the native conformation of the protein of interest.

Table 1: Physicochemical Properties of **MEGA-9** Detergent

Property	Value	References
Chemical Name	N-Nonanoyl-N-methyl-D-glucamine	[2]
Molecular Formula	C ₁₆ H ₃₃ NO ₆	[2]
Molecular Weight	335.44 g/mol	[2]
Type	Non-ionic	[1]
Critical Micelle Concentration (CMC)	19 - 25 mM	[1][3]
Aggregation Number	76	[1]

Core Applications in Biochemistry

The primary application of **MEGA-9** in biochemistry is the solubilization and purification of integral membrane proteins.[1][2] Its amphipathic nature allows it to disrupt the lipid bilayer of cellular membranes, thereby releasing embedded proteins.[1][2] The hydrophobic tails of the detergent molecules interact with the hydrophobic transmembrane domains of the protein, while the hydrophilic head groups face the aqueous environment, effectively creating a soluble protein-detergent complex.

Key applications include:

- Solubilization of membrane proteins: **MEGA-9** is used to extract membrane proteins from their native lipid environment for further study.[1][2]
- Purification of membrane proteins: Due to its non-ionic nature, **MEGA-9** is compatible with various chromatographic techniques, including ion-exchange chromatography.[2][4]
- Reconstitution of membrane proteins: After purification, **MEGA-9** can be removed by dialysis to allow for the reconstitution of the purified membrane protein into artificial lipid bilayers, such as liposomes, for functional studies.[5][6]

Experimental Protocols

While the optimal conditions for membrane protein solubilization and purification are protein-dependent and often require empirical determination, the following protocols provide a general framework for the use of **MEGA-9**.

Membrane Protein Extraction and Solubilization

This protocol outlines the general steps for extracting membrane proteins from bacterial or eukaryotic cells using **MEGA-9**.

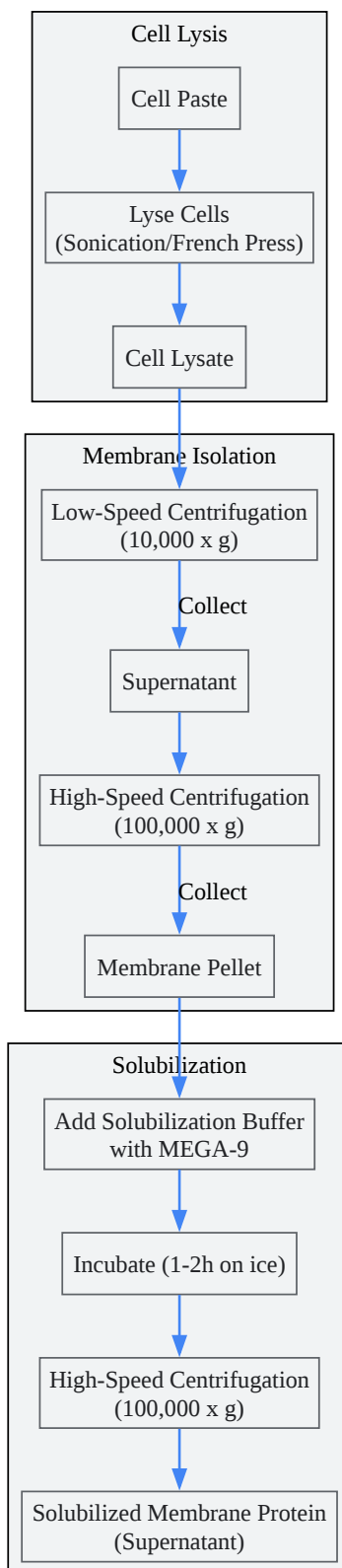
Materials:

- Cell paste (from bacterial or eukaryotic culture)
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)
- Solubilization Buffer (Lysis Buffer containing a working concentration of **MEGA-9**, typically 1-2% w/v, which is well above the CMC)
- Ultracentrifuge

Procedure:

- Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer. Lyse the cells using an appropriate method such as sonication or a French press.[\[4\]](#)
- Membrane Isolation: Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) to pellet intact cells and debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.[\[4\]](#)
- Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in ice-cold Solubilization Buffer containing **MEGA-9**. The optimal detergent-to-protein ratio should be determined empirically, but a starting point is often a 10:1 (w/w) ratio.
- Incubation: Incubate the mixture on ice with gentle agitation for 1-2 hours to allow for the solubilization of membrane proteins.
- Clarification: Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g) to pellet any insoluble material. The supernatant now contains the solubilized membrane

proteins in **MEGA-9** micelles.



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Figure 1: Workflow for Membrane Protein Extraction using **MEGA-9**.

Purification of Solubilized Membrane Proteins

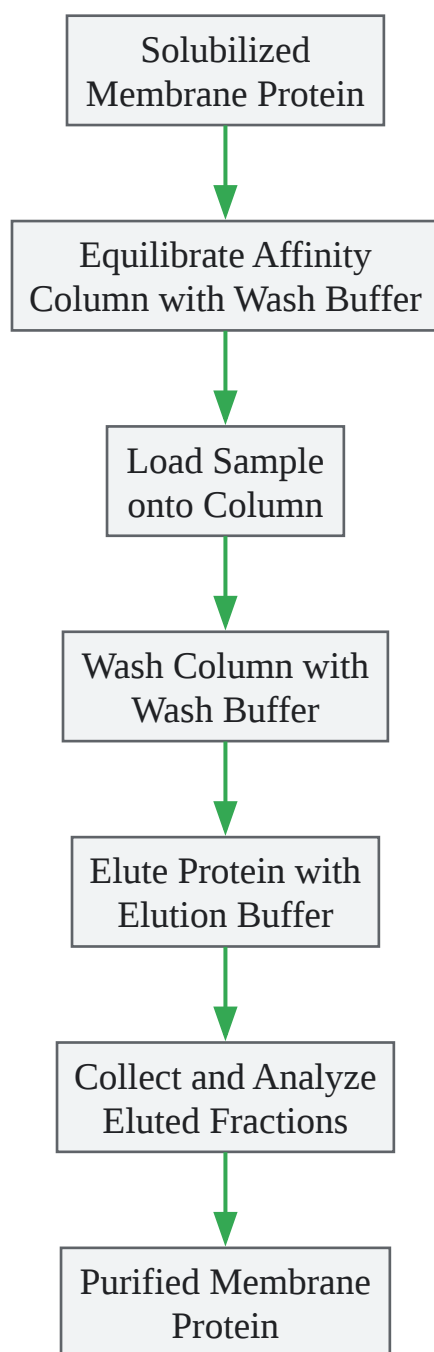
Once the membrane protein is solubilized, it can be purified using standard chromatographic techniques. The following is a general protocol for affinity chromatography of a His-tagged membrane protein.

Materials:

- Solubilized membrane protein fraction
- Affinity Chromatography Resin (e.g., Ni-NTA)
- Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM Imidazole, and **MEGA-9** at a concentration above its CMC, e.g., 25 mM)
- Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM Imidazole, and **MEGA-9** at a concentration above its CMC, e.g., 25 mM)

Procedure:

- Column Equilibration: Equilibrate the affinity chromatography column with Wash Buffer.
- Sample Loading: Load the clarified supernatant containing the solubilized membrane protein onto the column.
- Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
- Elution: Elute the bound protein with Elution Buffer.
- Fraction Collection: Collect the eluted fractions and analyze for the presence of the target protein using SDS-PAGE and Western blotting.



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Figure 2: General Workflow for Affinity Purification of a Membrane Protein Solubilized with MEGA-9.

Detergent Removal and Reconstitution into Liposomes

A key advantage of **MEGA-9** is its high CMC, which allows for its efficient removal by dialysis. This is crucial for reconstituting the purified protein into a lipid bilayer for functional assays.

Materials:

- Purified membrane protein in Elution Buffer containing **MEGA-9**
- Liposomes (prepared by sonication or extrusion)
- Dialysis tubing (with an appropriate molecular weight cutoff)
- Dialysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

Procedure:

- **Mixing:** Mix the purified protein-detergent complexes with pre-formed liposomes. The protein-to-lipid ratio will need to be optimized for the specific protein.
- **Dialysis:** Place the mixture in dialysis tubing and dialyze against a large volume of Dialysis Buffer. The buffer should be changed several times over a period of 24-48 hours. As the concentration of **MEGA-9** monomers falls below the CMC, the micelles will dissociate, and the detergent monomers will diffuse out of the dialysis tubing. This allows the membrane protein to insert into the liposome bilayer.
- **Characterization:** The resulting proteoliposomes can be collected and characterized for protein incorporation and function.

Considerations for Downstream Applications

While **MEGA-9** is a versatile detergent, it is important to consider its potential impact on downstream applications:

- **Mass Spectrometry:** Non-ionic detergents can cause ion suppression in electrospray ionization mass spectrometry. While **MEGA-9** is generally considered more MS-friendly than polyethylene glycol-based detergents, its presence can still interfere with analysis. It is often necessary to remove the detergent prior to MS analysis.

- **Structural Studies:** The presence of detergent micelles around a membrane protein can interfere with crystallization for X-ray crystallography and can affect particle size and homogeneity for cryo-electron microscopy. Detergent screening and optimization are critical for structural studies.

Conclusion

MEGA-9 is a valuable tool for biochemists and drug development professionals working with membrane proteins. Its non-denaturing properties and high CMC make it an excellent choice for solubilization, purification, and subsequent reconstitution of these challenging but vital cellular components. The experimental protocols provided in this guide offer a starting point for the successful application of **MEGA-9** in your research endeavors. As with any biochemical technique, optimization of the specific conditions for your protein of interest will be key to achieving high-yield, pure, and functional protein preparations.

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